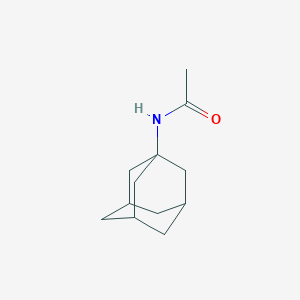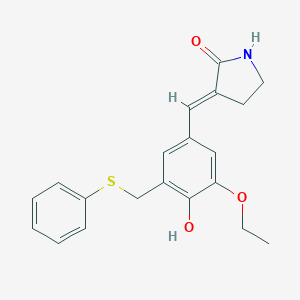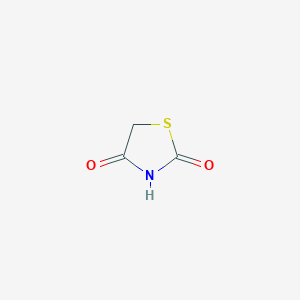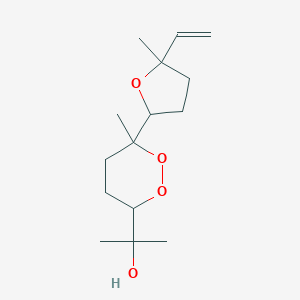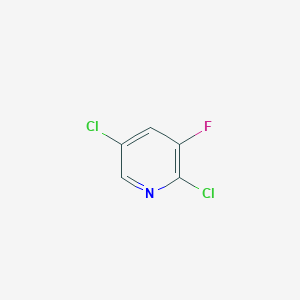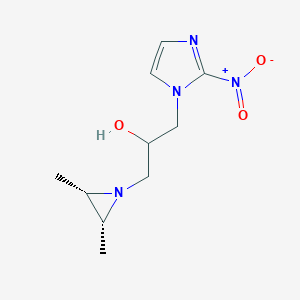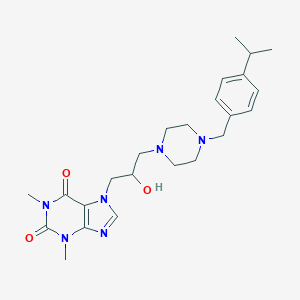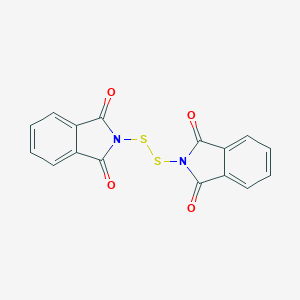
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate, also known as FPP, is a vital intermediate in the biosynthesis of isoprenoids. Isoprenoids are a diverse group of compounds that are essential for various biological processes, including hormone synthesis, electron transport, and membrane structure. FPP plays a crucial role in the production of isoprenoids, making it a promising target for scientific research.
作用机制
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate acts as a substrate for various enzymes that catalyze the production of isoprenoids. This compound is converted to geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (this compound) by this compound synthase. GGPP and this compound are then used as substrates for the production of various isoprenoids, including cholesterol, ubiquinone, and dolichol. This compound is also involved in the post-translational modification of proteins through the addition of lipid moieties, such as prenylation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the production of isoprenoids, post-translational modification of proteins, and regulation of gene expression. Isoprenoids play a crucial role in various biological processes, including hormone synthesis, electron transport, and membrane structure. The post-translational modification of proteins through prenylation is essential for the localization and function of proteins, including oncogenic proteins. This compound also regulates gene expression by acting as a signaling molecule.
实验室实验的优点和局限性
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has several advantages and limitations for lab experiments. One advantage is its essential role in isoprenoid biosynthesis, making it a promising target for scientific research. This compound is also relatively stable and easy to synthesize, making it readily available for experiments. However, this compound is highly reactive and can undergo hydrolysis or oxidation, making it challenging to work with in some experiments.
未来方向
There are several future directions for the study of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate. One direction is the development of this compound analogs that can be used as inhibitors or activators of this compound synthase. These analogs could be used to study the role of this compound in isoprenoid biosynthesis and its potential as a therapeutic target. Another direction is the study of this compound in the context of diseases such as cancer and malaria. Understanding the role of this compound in these diseases could lead to the development of new therapies. Finally, the study of this compound in other biological processes, such as signal transduction and gene regulation, could provide new insights into the role of isoprenoids in these processes.
合成方法
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate can be synthesized by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in the presence of this compound synthase enzyme. The reaction requires magnesium ions as a cofactor and occurs in the cytosol of cells. This compound can also be synthesized through the mevalonate pathway, which is a metabolic pathway that produces IPP and DMAPP from acetyl-CoA.
科学研究应用
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has been extensively studied for its role in isoprenoid biosynthesis. Isoprenoids are involved in various biological processes, including photosynthesis, respiration, and signal transduction. This compound has also been studied for its potential as a therapeutic target in diseases such as cancer and malaria. In cancer, this compound is involved in the post-translational modification of oncogenic proteins, making it a promising target for cancer therapy. In malaria, this compound is essential for the survival of the parasite, making it a potential target for antimalarial drugs.
属性
CAS 编号 |
106671-84-5 |
|---|---|
分子式 |
C10H19FO7P2 |
分子量 |
332.2 g/mol |
IUPAC 名称 |
(2-fluoro-3,7-dimethylocta-1,6-dien-3-yl) phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H19FO7P2/c1-8(2)6-5-7-10(4,9(3)11)17-20(15,16)18-19(12,13)14/h6H,3,5,7H2,1-2,4H3,(H,15,16)(H2,12,13,14) |
InChI 键 |
UEWCETXFDYIXPA-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C |
规范 SMILES |
CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C |
同义词 |
2-FLPP 2-fluorolinalyl pyrophosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



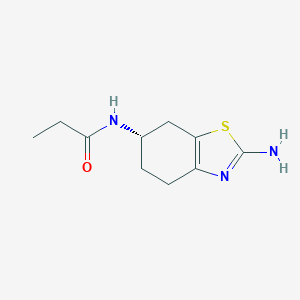
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)
